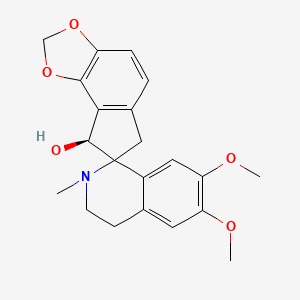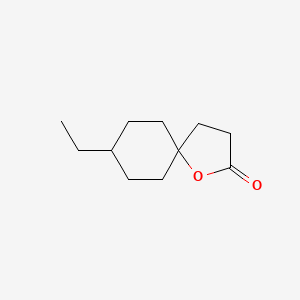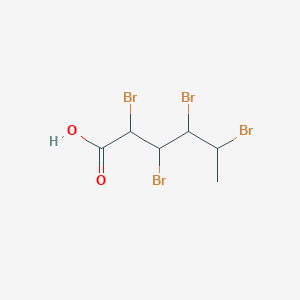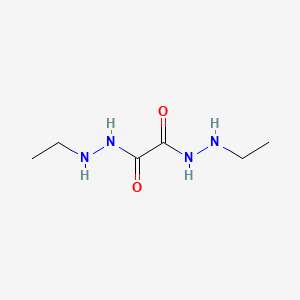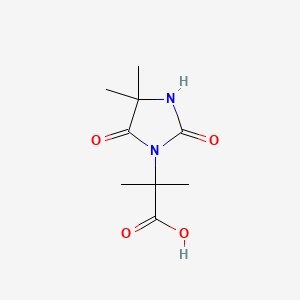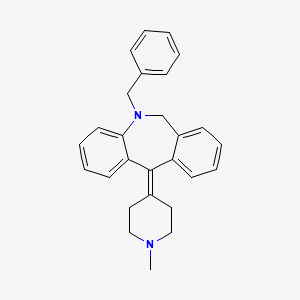
EX-10-542A free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EX-10-542A free base involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Morphanthridine Core: This involves the cyclization of suitable precursors under controlled conditions to form the morphanthridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, typically using benzyl halides in the presence of a base.
Formation of the Piperidylidene Moiety: This step involves the reaction of the intermediate with N-methylpiperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
EX-10-542A free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It undergoes substitution reactions, particularly at the benzyl and piperidylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzyl halides and N-methylpiperidine are commonly used.
Major Products
Scientific Research Applications
EX-10-542A free base has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of EX-10-542A free base involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Receptors: It interacts with certain receptors in biological systems, modulating their activity.
Influence Enzymatic Activity: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Modulate Gene Expression: It has been shown to influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
EX-10-542A Maleate: A salt form of EX-10-542A with different solubility and stability properties.
Other Morphanthridine Derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
EX-10-542A free base is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3297-28-7 |
|---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine |
InChI |
InChI=1S/C27H28N2/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27/h2-14H,15-20H2,1H3 |
InChI Key |
DEBHUBICAZKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



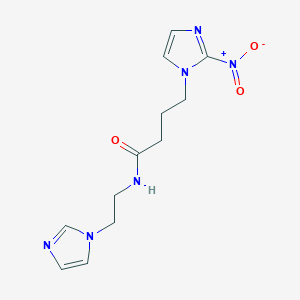
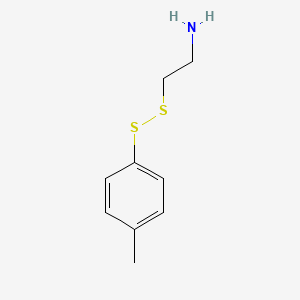
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)


